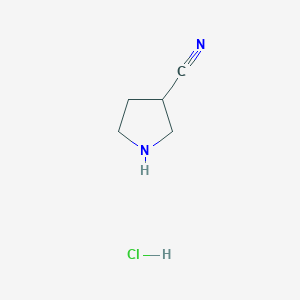

Pyrrolidine-3-carbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBZZTJQNYGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909873 | |

| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-53-9, 1187930-86-4 | |

| Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrrolidine-3-carbonitrile hydrochloride basic properties

An In-depth Technical Guide to Pyrrolidine-3-carbonitrile Hydrochloride: Core Properties, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, explores the reactivity of its core functional groups, and provides practical, field-tested insights into its application and handling.

Part 1: Core Physicochemical and Structural Properties

This compound is a chiral synthetic intermediate valued for the versatile reactivity of its secondary amine and nitrile functionalities, combined with the favorable pharmacological properties of the pyrrolidine scaffold.

Molecular Structure and Nomenclature

The compound consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted with a nitrile group at the 3-position and supplied as a hydrochloride salt. The carbon at the 3-position is a chiral center, meaning the compound can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture.

-

IUPAC Name: pyrrolidine-3-carbonitrile, hydrochloride

-

Synonyms: 3-Cyanopyrrolidine HCl, 3-Pyrrolidinecarbonitrile hydrochloride[1][2]

-

Chiral Forms:

Fundamental Properties Summary

The data presented below is compiled for the hydrochloride salt and its corresponding free base. Understanding the properties of both forms is crucial for experimental design.

| Property | This compound | Pyrrolidine-3-carbonitrile (Free Base) | Reference(s) |

| Molecular Formula | C₅H₉ClN₂ | C₅H₈N₂ | [3][4][5] |

| Molecular Weight | 132.59 g/mol | 96.13 g/mol | [3][4][5] |

| CAS Number | 1187930-86-4 (unspecified) | 10603-53-9 | [1][2] |

| 1153950-54-9 ((R)-enantiomer) | 1154097-27-4 ((R)-enantiomer) | [3][6] | |

| 1153950-49-2 ((S)-enantiomer) | N/A | [4] | |

| Appearance | White to off-white solid | Colorless to pale yellow liquid | |

| Density | Not available | 1.01 g/cm³ | [1][7] |

| Boiling Point | Decomposes | 208.9 °C at 760 mmHg | [1] |

| Flash Point | Not applicable | 80.2 °C | [7] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | 35.82 Ų | [3][4] |

Solubility and Stability

As a hydrochloride salt, this compound is expected to be readily soluble in water and polar protic solvents like methanol and ethanol. It is sparingly soluble in less polar aprotic solvents such as dichloromethane and ethyl acetate.

Trustworthiness through Experience: Amine hydrochloride salts are often hygroscopic. Unofficial reports on the parent compound, pyrrolidine hydrochloride, describe it as highly deliquescent, rapidly absorbing atmospheric moisture to form a liquid.[8] Therefore, it is imperative to handle and store this compound under anhydrous conditions to maintain its integrity.

-

Storage: For long-term viability, the compound should be stored at 4°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]

-

Chemical Stability: The compound is stable under recommended storage conditions.[7] The hydrochloride form protects the amine from oxidative degradation and other side reactions, enhancing its shelf-life compared to the free base.[9]

Basicity and Stereochemistry

The basicity of the pyrrolidine nitrogen is a defining feature. The conjugate acid of the parent pyrrolidine has a pKa of 11.27.[10] The C3-nitrile group is electron-withdrawing, which will decrease the electron density on the nitrogen atom, thereby lowering its basicity (and the pKa of its conjugate acid) compared to the unsubstituted parent molecule. This modulated basicity is a critical parameter in reaction setup and catalyst selection.

The stereochemistry of the pyrrolidine ring is paramount in drug design. The non-planar, sp³-hybridized nature of the scaffold allows for precise three-dimensional positioning of substituents, which is crucial for selective binding to biological targets like enzymes and receptors.[11][12] The availability of specific enantiomers, such as (R)- and (S)-Pyrrolidine-3-carbonitrile hydrochloride, enables medicinal chemists to perform structure-activity relationship (SAR) studies and optimize drug candidates for potency and selectivity.[11][13]

Part 2: Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the secondary amine (after neutralization) and the nitrile.

Caption: Key reaction pathways for Pyrrolidine-3-carbonitrile.

Reactions Involving the Pyrrolidine Nitrogen

Causality: The nitrogen atom in the hydrochloride salt is protonated and non-nucleophilic. To engage it in reactions, it must first be converted to the free base form via neutralization with a suitable base. The choice of base is critical; a non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like sodium bicarbonate (NaHCO₃) is typically used to avoid competing reactions.

-

N-Acylation: The neutralized amine readily reacts with acyl chlorides or anhydrides to form amides. This is a fundamental transformation for introducing a vast array of functional groups.

-

N-Alkylation: Reaction with alkyl halides or other electrophiles yields N-substituted pyrrolidines. Care must be taken to control for over-alkylation, though as a secondary amine, this leads to a tertiary amine.

-

Reductive Amination: The secondary amine can be used to react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with NaBH(OAc)₃) to form tertiary amines.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other key functionalities. These reactions can often be performed on the hydrochloride salt directly, though specific conditions may vary.

-

Reduction to Primary Amine: The nitrile can be reduced to a primary aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This creates a valuable diamine scaffold.

-

Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, yielding pyrrolidine-3-carboxylic acid.

-

Partial Hydrolysis to Amide: Controlled hydrolysis, often using milder acid or base catalysis, can stop at the carboxamide stage.

Part 3: Prominence in Drug Discovery and Development

The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs.[12] Its non-planar, three-dimensional structure provides an ideal scaffold for creating molecules that can effectively and selectively interact with complex biological targets.[12][[“]]

Case Study: A Key Intermediate for DPP-IV Inhibitors

Pyrrolidine carbonitriles are critical intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes. For instance, the synthesis of Vildagliptin involves intermediates derived from pyrrolidine-2-carbonitrile.[15] Similarly, the 3-carbonitrile isomer serves as a versatile starting point for related structures, where the nitrile is a precursor to the groups required for binding to the enzyme's active site. The synthesis often involves the acylation of the pyrrolidine nitrogen.[16]

Broader Therapeutic Applications

The stability and reactivity of this compound make it an ideal building block for creating libraries of compounds for screening.[9] It has been utilized in research programs targeting:

-

Neurological Disorders: As a scaffold for molecules designed to interact with CNS targets.[9]

-

Antiviral Agents: The pyrrolidine core is present in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV) serine protease.[15]

-

Fragment-Based Drug Discovery (FBDD): Its desirable physicochemical properties and ability to present functional groups in defined 3D vectors make it an excellent fragment for FBDD campaigns.[13] The nitrile group serves as an effective hydrogen bond acceptor and a flexible handle for fragment evolution.[13]

Part 4: Experimental Workflows and Safety Protocols

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Adherence to safety protocols is non-negotiable.

| Hazard Class | Description | Precautionary Statement(s) | Reference(s) |

| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P312, P330 | [7] |

| Skin/Eye Irritation | May cause skin and serious eye irritation. | P280, P302+P352, P305+P351+P338 | [17] |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340 | [17] |

Step-by-Step Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of dust.

-

Dispensing: Use a spatula to handle the solid. Avoid creating dust. For solution preparation, add the solid slowly to the solvent.

-

Storage: Keep the container tightly closed and store in a cool, dry, and designated area, preferably in a desiccator to protect from moisture.[3][8]

-

Disposal: Dispose of waste materials according to local, state, and federal regulations.

Workflow: Analytical Quality Control

This protocol provides a self-validating system to confirm the identity and assess the purity of a newly acquired or synthesized batch of this compound.

Caption: A standard workflow for the quality control of chemical reagents.

Protocol Steps:

-

Sample Preparation for NMR:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Causality: D₂O is a good choice due to the salt's polarity, but the N-H and H-Cl protons will exchange and not be visible. DMSO-d₆ will allow for the observation of all protons.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Spectrum (in DMSO-d₆): Look for characteristic multiplets for the pyrrolidine ring protons (typically in the 2.0-4.0 ppm range) and a distinct signal for the methine proton at C3. The N-H protons will appear as a broad signal.

-

-

Sample Preparation for HPLC-MS:

-

Prepare a stock solution of the compound at 1 mg/mL in a 50:50 water:acetonitrile mixture.

-

Dilute this stock to a working concentration of ~10-50 µg/mL.

-

-

HPLC-MS Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

-

Detection (MS): Use electrospray ionization in positive mode (ESI+). Look for the mass of the free base [M+H]⁺ at m/z 97.1.

-

Detection (UV): Monitor at 210 nm. The nitrile group has a weak chromophore.

-

Validation: Purity is determined by the peak area percentage of the main peak in the UV chromatogram. Identity is confirmed by the mass spectrum.

-

Protocol: Neutralization for Synthetic Use

This protocol details the conversion of the hydrochloride salt to its free base form, a necessary first step for reactions involving the pyrrolidine nitrogen.

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Add a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF). Stir to create a suspension.

-

-

Base Addition:

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).

-

Causality: Adding the base slowly at 0 °C controls any potential exotherm. Using a slight excess ensures complete neutralization. The formation of triethylamine hydrochloride salt will be observed as a precipitate.

-

-

Reaction and Workup:

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

-

The resulting solution/suspension containing the free base can be used directly in the next synthetic step, or it can be isolated.

-

Isolation (Optional): Filter off the triethylamine hydrochloride salt. The filtrate, containing the free base, can be concentrated under reduced pressure. Note: The free base is less stable and should ideally be used immediately without prolonged storage.

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the pharmaceutical and chemical sciences. Its unique combination of a stereochemically rich, three-dimensional scaffold and two versatile, orthogonally reactive functional groups provides a robust platform for the design and synthesis of novel, complex molecules. A thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is the foundation for leveraging its full potential in the laboratory and accelerating the journey of drug discovery and development.

References

-

Title: Pyrrolidine-3-carbonitrile | CAS 10603-53-9 Source: Chemical-Suppliers.com URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]

-

Title: Pyrrolidine 3 Carbonitrile Hydrochloride Source: Cenmed Enterprises URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Semantic Scholar URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

- Title: Method for detecting (S)

-

Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space Source: PubMed Central (PMC) URL: [Link]

-

Title: Is pyrrolidine hydrochloride deliquescent, or easy to dry? Source: Sciencemadness.org URL: [Link]

- Title: Synthesis method of (S) -1- (2-chloroacetyl)

Sources

- 1. Pyrrolidine-3-carbonitrile | CAS 10603-53-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS 1187930-86-4 | this compound - Synblock [synblock.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. mdpi.com [mdpi.com]

- 16. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 17. cenmed.com [cenmed.com]

The Strategic Utility of Pyrrolidine-3-carbonitrile Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrrolidine-3-carbonitrile hydrochloride (CAS No. 1187930-86-4) has emerged as a pivotal structural motif and versatile building block in contemporary medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, strategic synthesis, and critical applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. By examining the causality behind synthetic choices and providing detailed experimental workflows, this document serves as a technical resource for scientists engaged in the design and synthesis of novel therapeutics. We will explore its incorporation into advanced molecular scaffolds, detailing the underlying chemical principles that make it a valuable tool for modulating complex biological pathways.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its significance stems from several key features:

-

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.[3]

-

Stereochemical Complexity: The presence of stereocenters on the pyrrolidine ring provides opportunities to introduce chirality, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[3]

-

Modulation of Physicochemical Properties: The nitrogen atom imparts basicity and serves as a key hydrogen bond acceptor, influencing properties such as solubility and cell permeability.

This compound, the subject of this guide, combines this valuable scaffold with a strategically placed nitrile group. The nitrile is a highly versatile functional group in organic synthesis; it is a compact and stable bioisostere for a carbonyl group but can also be readily transformed into other critical functionalities such as amines, amides, or tetrazoles, providing a gateway to diverse chemical space.[4] This unique combination of a proven heterocyclic core with a synthetically flexible functional group makes it an indispensable intermediate for constructing complex molecular architectures.[5][6]

Core Characteristics and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. This compound is typically supplied as a stable, white to off-white solid, facilitating its handling and storage under standard laboratory conditions.[5]

| Property | Value | Source(s) |

| CAS Number | 1187930-86-4 | [5] |

| Molecular Formula | C₅H₈N₂·HCl | [5] |

| Molecular Weight | 132.59 g/mol | [5] |

| Appearance | White solid | [5] |

| Purity | ≥ 97% | [5] |

| Storage Conditions | Store at 0-8 °C, dry, sealed place | [5] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | General |

Note: Detailed spectral data such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry should be obtained from the supplier's Certificate of Analysis for the specific lot being used.

Strategic Synthesis of Pyrrolidine-3-carbonitrile

The synthesis of pyrrolidine-3-carbonitrile is a multi-step process that requires careful control of protecting groups and reaction conditions to ensure good yield and purity. A common and logical pathway involves the introduction of the nitrile functionality onto a protected pyrrolidine ring, followed by deprotection. This strategy is predicated on the need to prevent the secondary amine of the pyrrolidine from undergoing undesired side reactions.

Rationale for the Synthetic Pathway

The chosen synthetic route leverages the stability and orthogonal reactivity of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal for this purpose because it is stable to a wide range of nucleophilic and basic conditions but can be removed cleanly under acidic conditions that are compatible with the final hydrochloride salt formation.

The key transformation is the conversion of a hydroxyl group at the 3-position into the desired nitrile. This is typically achieved via a two-step sequence: activation of the alcohol (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with a cyanide salt. This Sₙ2 reaction is a reliable and well-established method for nitrile formation.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis of the N-Boc protected intermediate, which is the direct precursor to the final product.[5]

Step 1: Synthesis of N-Boc-3-cyanopyrrolidine from N-Boc-3-(methylsulfonyloxy)pyrrolidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol, 1.0 equiv) and sodium cyanide (50 mmol, 5.0 equiv) in N,N-dimethylformamide (DMF, 100 mL).

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the cyanide anion highly nucleophilic. A large excess of sodium cyanide is used to drive the reaction to completion.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating is necessary to overcome the activation energy for the substitution reaction. An overnight reaction time ensures complete conversion of the starting material.

-

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Causality: The aqueous work-up removes the highly polar DMF and excess inorganic salts. Ethyl acetate is a suitable extraction solvent for the moderately polar Boc-protected product.

-

-

Purification: Combine the organic phases, wash sequentially with water and saturated brine, then dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford N-Boc-3-cyanopyrrolidine.[5]

-

Causality: The washes remove residual water and salts. Column chromatography is essential to remove any unreacted starting material and potential side products, yielding a pure intermediate.

-

Step 2: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified N-Boc-3-cyanopyrrolidine in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Reaction Execution: Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) and stir at room temperature. The product will typically precipitate out of the solution as the hydrochloride salt.

-

Causality: The strong acid cleaves the acid-labile Boc group, releasing isobutylene and carbon dioxide. The presence of HCl in the non-polar solvent ensures the immediate protonation of the newly freed pyrrolidine nitrogen, leading to the precipitation of the desired hydrochloride salt.

-

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

This compound is a valuable starting material for the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors.[7][8] Kinases, such as the Janus kinases (JAKs), are critical signaling enzymes, and their dysregulation is implicated in numerous inflammatory diseases and cancers.[2][4]

Role as a Key Building Block

In the synthesis of advanced kinase inhibitors, such as those based on a pyrrolo[2,3-d]pyrimidine core, the pyrrolidine-3-carbonitrile moiety is typically introduced via nucleophilic aromatic substitution (SₙAr). The secondary amine of the pyrrolidine acts as the nucleophile, displacing a leaving group (e.g., a halogen) on the heterocyclic core.

Caption: Role of this compound in kinase inhibitor synthesis.

Representative Experimental Workflow: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

The following is a representative procedure adapted from patent literature describing the synthesis of JAK inhibitors.[7]

-

Reaction Setup: To a solution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv) in a suitable high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), add this compound (1.1 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equiv).

-

Causality: The hydrochloride salt must be neutralized by a base (DIPEA) to free the secondary amine for nucleophilic attack. DIPEA is used because it is sterically hindered and unlikely to compete as a nucleophile. NMP or DMSO are used to ensure all reactants are soluble, even at elevated temperatures.

-

-

Reaction Execution: Heat the reaction mixture (e.g., to 80-120 °C) and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Causality: SₙAr reactions on electron-deficient heterocyclic systems often require thermal energy to proceed at a practical rate.

-

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired substituted pyrrolo[2,3-d]pyrimidine.[7]

-

Causality: This standard work-up procedure separates the product from the high-boiling solvent and inorganic salts. Chromatographic purification is almost always necessary to achieve the high purity required for biological testing.

-

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound should be handled in a well-ventilated area or fume hood.[9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its inherent structural features—a privileged three-dimensional scaffold combined with a versatile nitrile handle—provide an efficient and logical entry point into complex molecular architectures. As demonstrated in the synthesis of advanced kinase inhibitors, its application allows for the rapid construction of potent and selective drug candidates. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this building block to its full potential, accelerating the discovery of new therapies for challenging diseases.

References

-

Frank, R. et al. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. PMC - PubMed Central. [Online] Available at: [Link]

- Flanagan, M. E. et al.Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 2010, 53(24), pp. 8468–8484.

- Google Patents.US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases.

- Google Patents.WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors.

- Google Patents.US9611267B2 - Substituted tricyclic compounds as FGFR inhibitors.

- Google Patents.US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives.

- Google Patents.US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors.

-

ChemBK. 1-N-Boc-3-Cyanopyrrolidine. [Online] Available at: [Link]

-

Protheragen. 1-N-Boc-3-Cyanopyrrolidine. [Online] Available at: [Link]

-

ACS Publications. 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online] Available at: [Link]

-

PubMed. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Online] Available at: [Link]

- Google Patents.WO2016024185A1 - Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting janus kinase.

-

Bentham Science. Medicinal Chemistry. [Online] Available at: [Link]

- Li Petri, G. et al.Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 2021, 379(5), p. 34.

-

Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Online] Available at: [Link]

-

ResearchGate. (PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Online] Available at: [Link]

-

PubMed. 11 Years of cyanopyrrolidines as DPP-IV inhibitors. [Online] Available at: [Link]

Sources

- 1. EP0347818B1 - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]

- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

Introduction: The Strategic Value of the 3-Cyanopyrrolidine Scaffold

An In-Depth Technical Guide to Pyrrolidine-3-carbonitrile Hydrochloride: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes structural analysis, plausible synthetic strategies, and practical handling considerations to offer field-proven insights into the utility of this versatile molecule.

This compound is a saturated five-membered nitrogen heterocycle functionalized with a nitrile group at the 3-position and supplied as a stable hydrochloride salt. The pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, puckered three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic systems, a critical advantage in designing molecules with high target specificity and improved physicochemical properties.[2]

The introduction of a nitrile (cyano) group adds significant synthetic versatility. The nitrile can serve as a precursor to amines, carboxylic acids, amides, and tetrazoles, or act as a key pharmacophoric element itself, participating in hydrogen bonding or other critical interactions within a biological target. As an intermediate, this compound is particularly noted for its role in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[3] This guide will delve into the core chemical and structural properties that underpin its utility.

Physicochemical and Handling Properties

The hydrochloride salt form enhances the stability and handling characteristics of the parent amine, making it suitable for storage and use in a variety of synthetic applications. Key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClN₂ | [4] |

| Molecular Weight | 132.59 g/mol | [4][5] |

| IUPAC Name | pyrrolidine-3-carbonitrile;hydrochloride | - |

| Common Synonyms | 3-Cyanopyrrolidine hydrochloride | [5] |

| CAS Number | 1187930-86-4 (Racemic HCl salt) | [5] |

| Appearance | White solid | [3] |

| Storage | Store at 0-8 °C, sealed, away from moisture | [3][4] |

| Solubility | Data not widely available. Expected to be soluble in water and polar protic solvents like methanol due to its salt nature. Sparingly soluble in less polar organic solvents. | - |

| Melting Point | Not specified in available literature. | - |

Molecular Structure and Spectroscopic Signature

A thorough understanding of the molecular structure is paramount for confirming identity, assessing purity, and predicting reactivity. The following analysis is a synthesis of fundamental spectroscopic principles and data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. For the Pyrrolidine-3-carbonitrile cation in a solvent like D₂O or DMSO-d₆, the following signals are predicted.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -NH₂⁺- | 8.0 - 10.0 (broad) | Singlet (broad) | Protons on the positively charged nitrogen are deshielded and exchangeable. Shift is highly dependent on solvent and concentration. |

| H3 (methine) | 3.5 - 3.9 | Quintet (tt) | The proton on the carbon bearing the electron-withdrawing nitrile group is significantly deshielded. It is coupled to the protons at C2 and C4. |

| H2, H5 (methylene) | 3.2 - 3.6 | Multiplet | Protons on carbons adjacent to the ammonium nitrogen are strongly deshielded. Complex splitting due to coupling with each other and adjacent protons. |

| H4 (methylene) | 2.2 - 2.6 | Multiplet | Protons on the carbon beta to the nitrogen and adjacent to the C3 methine. Less deshielded than H2/H5. |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C≡N (nitrile) | 118 - 122 | The characteristic region for nitrile carbons.[6] |

| C2, C5 | 45 - 55 | Carbons directly bonded to the electron-withdrawing ammonium nitrogen are shifted downfield.[7] |

| C4 | 30 - 38 | Aliphatic carbon beta to the nitrogen. |

| C3 | 25 - 30 | The carbon bearing the nitrile group is shifted downfield relative to a standard CH group due to the substituent effect. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound is expected to be dominated by the following characteristic absorption bands.

-

C≡N Stretch: A sharp, medium-intensity absorption peak is expected in the range of 2240-2260 cm⁻¹ . This is a highly characteristic and reliable indicator of the nitrile functional group.

-

N-H Stretch: A very broad and strong absorption band will be present from approximately 2700-3200 cm⁻¹ . This is characteristic of the N-H stretching vibrations in a secondary ammonium salt (R₂NH₂⁺).[8]

-

C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹ ), corresponding to the stretching of the sp³ C-H bonds in the pyrrolidine ring.[9]

-

N-H Bend: A medium intensity band around 1560-1620 cm⁻¹ may be visible, corresponding to the bending vibration of the N-H bonds in the ammonium group.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of the free base (Pyrrolidine-3-carbonitrile, M.W. 96.13) would provide crucial structural information through its fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 96 corresponding to the intact molecule is expected. As an amine, its intensity may be moderate to strong.

-

Alpha-Cleavage: The most characteristic fragmentation for cyclic amines is cleavage at the C-C bond adjacent to the nitrogen. This would lead to the loss of a C₂H₄ fragment via ring-opening, resulting in a prominent ion.

-

Loss of HCN: Fragmentation involving the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion could produce a fragment at m/z = 69 .

-

Loss of Cyano Radical: Loss of the ·CN radical (26 Da) would yield a fragment at m/z = 70 . The relative stability of the resulting cation will determine the prominence of this peak.[10]

Synthetic Approaches

While specific, detailed protocols for this compound are not abundant in readily accessible literature, its structure lends itself to established synthetic strategies for substituted pyrrolidines. The following represents a logical and field-proven approach. A common strategy involves the cyclization of a linear precursor containing both an amine and a suitable leaving group.

Conceptual Protocol: Intramolecular Cyclization

A plausible synthesis begins with a precursor like 4-amino-3-hydroxybutanenitrile. This approach leverages readily available starting materials and fundamental organic transformations.

Step 1: Synthesis of an Activated Precursor The hydroxyl group of a protected 4-aminobutanenitrile derivative is first converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine.

Step 2: Intramolecular Cyclization Upon removal of the amine protecting group (e.g., acid-labile Boc group), the now-free amine acts as an intramolecular nucleophile. Treatment with a base promotes the displacement of the tosylate/mesylate leaving group, forming the pyrrolidine ring.

Step 3: Salt Formation The resulting Pyrrolidine-3-carbonitrile free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid (e.g., 1M in ether) is added to precipitate the stable, crystalline hydrochloride salt, which can then be isolated by filtration.

Caption: Generalized workflow for Pyrrolidine-3-carbonitrile synthesis.

Applications in Research and Drug Development

This compound serves as a high-value intermediate, not typically as a final active pharmaceutical ingredient (API). Its utility stems from the strategic placement of the nitrile group on the versatile pyrrolidine scaffold.

-

Scaffold for Complex Molecule Synthesis: It is a foundational building block for creating more elaborate molecules. The pyrrolidine ring provides a defined 3D geometry, while the nitrile offers a reactive handle for further chemical modification.[3]

-

Medicinal Chemistry Programs: The 3-cyanopyrrolidine motif is explored in the design of inhibitors for various enzymes and antagonists for receptors. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize binding affinity and selectivity.

-

Neurological Drug Discovery: The pyrrolidine scaffold is a privileged structure for targeting the central nervous system (CNS). Intermediates like this compound are frequently used in the synthesis of candidates for treating neurological and psychiatric disorders.[3]

-

Agrochemical Research: Similar to pharmaceuticals, the development of novel pesticides and herbicides often utilizes heterocyclic building blocks to create compounds with high biological activity and improved environmental profiles.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, a robust hazard assessment can be synthesized from data on the free base and structurally related hydrochloride salts.

GHS Hazard Classification (Anticipated)

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. This is based on the classification for the free base, Pyrrolidine-3-carbonitrile.[11]

-

Skin Irritation (Category 2), H315: Causes skin irritation. This is a common classification for related amine hydrochloride salts.[12][13][14]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. Also consistent with related amine hydrochlorides.[12][13][14]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. A potential hazard for powdered amine salts.[13][14]

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[15]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][16]

-

Storage: Keep the container tightly sealed in a cool (0-8 °C), dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

This self-validating system of hazard assessment, combining data from the parent compound and analogous structures, provides a trustworthy basis for safe laboratory practice.

References

-

Chemical-Suppliers. (n.d.). Pyrrolidine-3-carbonitrile | CAS 10603-53-9. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(33), 5445–5453.

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). Retrieved from [Link]

-

National Programme on Technology Enhanced Learning (NPTEL). (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Ferraz, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4898.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts Table. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Zhang, Y., et al. (2018). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 31(1), 45-50.

-

LookChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoropyrrolidine hydrochloride. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 1187930-86-4 | this compound - Synblock [synblock.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. epfl.ch [epfl.ch]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Page loading... [wap.guidechem.com]

- 12. file.chemscene.com [file.chemscene.com]

- 13. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 21975228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Pyrrolidine-3-carbonitrile Hydrochloride

Abstract

Pyrrolidine-3-carbonitrile hydrochloride is a pivotal building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents.[1] This guide provides an in-depth exploration of the core synthetic pathways for this compound, designed for researchers, scientists, and professionals in the field of drug development. By delving into the causality behind experimental choices and offering detailed, field-proven protocols, this document aims to serve as a comprehensive resource, upholding the highest standards of scientific integrity and practical applicability.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a fundamental structural motif present in a vast number of natural products, including alkaloids like nicotine and hygrine, as well as the essential amino acid proline.[2][3] Its prevalence extends to a multitude of synthetic drugs, where it often imparts favorable pharmacokinetic and pharmacodynamic properties.[2][4] Pyrrolidine-3-carbonitrile, in particular, serves as a crucial precursor for various biologically active compounds, including those targeting neurological disorders.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred starting material in multi-step synthetic sequences.[1]

This guide will dissect various synthetic strategies, from classical approaches utilizing natural chiral pools to more contemporary methods involving stereoselective cyclizations. Each pathway will be examined through the lens of practicality, efficiency, and scalability, providing the reader with a robust understanding of the available synthetic options.

Key Synthetic Pathways

The synthesis of pyrrolidine-3-carbonitrile can be broadly categorized into two main approaches: functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[2] The choice of pathway is often dictated by the desired stereochemistry, the availability of starting materials, and the overall synthetic strategy for the final target molecule.

Synthesis from Chiral Precursors: The Amino Acid Approach

Amino acids, particularly L-proline and its derivatives, represent a readily available and optically pure source for the pyrrolidine core.[2] This approach leverages the inherent chirality of the starting material to produce enantiomerically enriched products.

2.1.1. Pathway from L-Proline

A common strategy involves the conversion of the carboxylic acid functionality of L-proline into a nitrile group. This transformation is typically a multi-step process.

Conceptual Workflow:

Figure 1: General workflow for the synthesis of (S)-pyrrolidine-2-carbonitrile hydrochloride from L-proline.

Detailed Protocol: A Representative Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

While not the direct synthesis of the parent pyrrolidine-3-carbonitrile, the synthesis of the closely related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline provides a well-documented example of the key transformations involved.[5][6][7]

-

N-Acylation: L-proline is reacted with chloroacetyl chloride, often under reflux in a solvent like THF, to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[6][7]

-

Amide Formation: The resulting carboxylic acid is then converted to the corresponding amide. A common method involves activation with a coupling agent like dicyclohexylcarbodiimide (DCC) followed by reaction with ammonium bicarbonate.[7]

-

Dehydration: The primary amide is dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride.[5][7][8]

-

Purification: The final product is typically purified by column chromatography.[5]

Causality and Experimental Choices:

-

N-Acylation prior to other transformations: Protecting the nitrogen atom prevents its interference in subsequent reactions and allows for selective modification of the carboxylic acid group. Chloroacetylation is a common choice as the chloroacetyl group can serve as a handle for further functionalization.[8][9]

-

Choice of Dehydrating Agent: Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts primary amides to nitriles under mild conditions.[5][8] Other reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can also be used.[5]

Cyclization of Acyclic Precursors

This approach involves the construction of the pyrrolidine ring from a linear starting material.[2] These methods offer flexibility in introducing various substituents onto the pyrrolidine ring.

2.2.1. Reductive Amination of γ-Keto Nitriles

A versatile method for synthesizing substituted pyrrolidines involves the intramolecular reductive amination of γ-amino ketones or the intermolecular reaction of a γ-keto nitrile.

Conceptual Workflow:

Figure 2: General workflow for pyrrolidine synthesis via reductive amination of a γ-keto nitrile.

Detailed Protocol: Synthesis of 3-Pyrrolidinol from 4-Chloro-3-hydroxybutyronitrile

While this protocol leads to 3-pyrrolidinol, the starting material, 4-chloro-3-hydroxybutyronitrile, is a key intermediate that can be conceptually modified to yield pyrrolidine-3-carbonitrile. The cyclization step is illustrative of the ring-forming process.

-

Preparation of 4-Chloro-3-hydroxybutyronitrile: Epichlorohydrin is reacted with acetone cyanohydrin in the presence of a catalytic amount of triethylamine.[10]

-

Reductive Cyclization: The 4-chloro-3-hydroxybutyronitrile is dissolved in methanol, and a hydrogenation catalyst such as Raney Nickel or Raney Cobalt is added. The mixture is then subjected to hydrogen pressure to effect both reduction of the nitrile and intramolecular cyclization via displacement of the chloride by the newly formed primary amine.[10]

Causality and Experimental Choices:

-

Choice of Catalyst: Raney Nickel and Raney Cobalt are effective catalysts for the reduction of nitriles to primary amines.[10] The choice between them can influence reaction conditions and selectivity.

-

One-Pot Reduction and Cyclization: This approach is efficient as it combines two transformations in a single step, reducing workup and purification efforts.

1,3-Dipolar Cycloaddition Reactions

A powerful and stereocontrolled method for constructing the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile.[4][11]

Conceptual Workflow:

Figure 3: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Detailed Protocol: A General Approach

-

Generation of the Azomethine Ylide: Azomethine ylides can be generated in situ from various precursors, such as the reaction of an α-amino acid ester with an aldehyde or via the thermal or photochemical ring-opening of aziridines.

-

Cycloaddition: The generated azomethine ylide is then reacted with a suitable dipolarophile. For the synthesis of pyrrolidine-3-carbonitrile, acrylonitrile would be the dipolarophile of choice.

-

Stereocontrol: The stereochemistry of the resulting pyrrolidine can be controlled by the use of chiral catalysts or by employing chiral auxiliaries on either the azomethine ylide precursor or the dipolarophile.

Causality and Experimental Choices:

-

Choice of Azomethine Ylide Precursor: The choice of precursor will depend on the desired substitution pattern of the final pyrrolidine.

-

Reaction Conditions: The conditions for the cycloaddition (solvent, temperature, catalyst) are crucial for achieving high yields and stereoselectivity.

Data Summary

The following table summarizes key parameters for the discussed synthetic approaches. Note that yields and specific conditions can vary significantly based on the specific substrate and reagents used.

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yields | Stereocontrol |

| From L-Proline | L-Proline, Chloroacetyl chloride | DCC, NH4HCO3, TFAA | Moderate to Good | Inherent from starting material |

| Reductive Amination | γ-Keto Nitrile, Amine Source | H2, Raney Ni/Co | Good | Can be challenging |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide Precursor, Acrylonitrile | Metal Catalysts (e.g., Ag, Cu) | Good to Excellent | High, catalyst/auxiliary dependent |

Purification and Characterization

The final this compound is typically a white solid.[1] Purification is often achieved by recrystallization. Techniques for purification may include dissolving the crude product in a minimal amount of a hot solvent (e.g., isopropanol) and allowing it to cool slowly to form crystals.[12] The purity of the final compound is confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and considerations. The choice of a particular route will be guided by factors such as the desired stereochemistry, scalability, and the availability of starting materials. The methods outlined in this guide, from the utilization of the chiral pool to modern catalytic cycloadditions, provide a comprehensive toolkit for the synthetic chemist. A thorough understanding of the underlying reaction mechanisms and the rationale behind experimental choices is paramount to achieving successful and efficient synthesis of this valuable pharmaceutical intermediate.

References

-

Semantic Scholar. Synthesis, Characterization and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

- Google Patents. Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

- Google Patents. Process for preparing 3-pyrrolidinol.

-

Organic Syntheses. d-GLUTAMIC ACID. [Link]

- Google Patents. Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- Google Patents. One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.

-

Dove Press. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Justia Patents. Process for producing aminoacetyl pyrrolidine carbonitrile derivative and intermediate for production thereof. [Link]

-

Organic Syntheses. 4-AMINO-2,2-DIPHENYLBUTANAMIDE. [Link]

-

PubChem. Pyrrolidine-3-carbonitrile. [Link]

-

Wiley Online Library. Studies on pyrrolidinones. Michael reaction of glutamic acid and diethylglutamate. [Link]

-

ResearchGate. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

- Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

PubMed. Synthesis of conformationally constrained arginine and ornithine analogues based on the 3-substituted pyrrolidine framework. [Link]

-

USA Chemical Suppliers. pyrrolidine-3-carbonitrile suppliers USA. [Link]

-

Organic Syntheses. 3-HYDROXY-5-PENTYL-4-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE. [Link]

-

National Center for Biotechnology Information. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

Organic Syntheses. 2,2-dimethylpyrrolidine. [Link]

-

Manus Aktteva Biopharma LLP. Intermediates of (S)-Pyrrolidine-2-carbonitrile hydrochloride. [Link]

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 9. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 10. EP0347818B1 - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Reactivity of Pyrrolidine-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to confer unique three-dimensional structures and favorable physicochemical properties to bioactive molecules.[1] Among its many derivatives, pyrrolidine-3-carbonitrile hydrochloride has emerged as a particularly valuable building block in the synthesis of novel therapeutics, especially in the realm of neurological disorders.[2] Its strategic placement of a nitrile group on the saturated heterocyclic core provides a versatile handle for a wide array of chemical transformations. This guide, intended for the discerning researcher, aims to provide a comprehensive overview of the chemical reactivity of this compound, moving beyond simple procedural descriptions to explore the underlying principles that govern its synthetic utility.

Foundational Characteristics: Properties and Stability

Before delving into its reactivity, a firm understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂·HCl | [2][3] |

| Molecular Weight | 132.59 g/mol | [2][3][4][5] |

| Appearance | White solid | [2] |

| Purity | ≥ 97% | [2][4][5] |

| Boiling Point | 208.93 °C at 760 mmHg (for free base) | [6] |

| Flash Point | 80.158 °C (for free base) | [6] |

| Density | 1.01 g/cm³ (for free base) | [6][7] |

Note: Some properties listed are for the free base, pyrrolidine-3-carbonitrile, as data for the hydrochloride salt is not always available.

Stability and Storage

This compound is generally a stable compound under recommended storage conditions.[7] To ensure its integrity, it should be stored in a cool, dry place, often at temperatures between 0-8 °C, and kept in a sealed container away from moisture.[2][4][8] The hydrochloride salt form enhances its stability and handling properties compared to the free base, which is more susceptible to degradation.

The Core of Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay between its two key functional groups: the secondary amine of the pyrrolidine ring and the nitrile group at the 3-position. The hydrochloride salt form means the secondary amine is protonated, rendering it non-nucleophilic until neutralized.

The Pyrrolidine Nitrogen: A Gateway to Derivatization

The secondary amine is a potent nucleophile upon deprotonation, making it the primary site for a variety of functionalization reactions. This versatility is a key reason for the pyrrolidine scaffold's prevalence in drug discovery.[1][9]

The introduction of alkyl or aryl substituents on the nitrogen atom is a fundamental transformation. This is typically achieved by reacting the free base of pyrrolidine-3-carbonitrile with an appropriate alkyl or aryl halide. The reaction generally requires a base to neutralize the hydrohalic acid formed during the reaction. In some instances, reductive amination can also be employed, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent. This approach is particularly useful for introducing more complex substituents.

The formation of an amide bond via N-acylation is another common and crucial reaction. This is readily accomplished by treating the free base with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are often high-yielding and provide access to a diverse range of amides, which are important pharmacophores in many drug molecules.

The Nitrile Moiety: A Hub of Synthetic Transformations

The nitrile group at the C-3 position offers a rich landscape for chemical manipulation, allowing for its conversion into other valuable functional groups.

The reduction of the nitrile to a primary amine is a powerful transformation that introduces a new point of diversity. This is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), often under hydrogen pressure. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, although care must be taken due to their high reactivity. The resulting 3-(aminomethyl)pyrrolidine is a valuable intermediate for further elaboration.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, pyrrolidine-3-carboxylic acid. This reaction opens up another avenue for derivatization, as the carboxylic acid can participate in a wide range of reactions, including esterification and amide bond formation. The synthesis of pyrrolidine-3-carboxylic acid derivatives is a significant area of research.[10][11]

While less common for this specific substrate, the nitrile group can potentially participate in cycloaddition reactions, a powerful tool for the construction of heterocyclic systems.[12][13] For instance, [3+2] cycloaddition reactions involving azomethine ylides are a well-established method for synthesizing substituted pyrrolidines.[10][13]

Strategic Synthesis: Navigating the Reaction Landscape

The strategic application of the reactions described above allows for the synthesis of a vast array of complex molecules from the this compound starting material. The choice of reaction conditions and protecting group strategies is paramount to achieving the desired outcome.

Orthogonal Reactivity and Protecting Groups

A key consideration in any multi-step synthesis is the orthogonal reactivity of the functional groups. In the case of this compound, the reactivity of the secondary amine and the nitrile group can be selectively controlled. For instance, the amine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, allowing for selective manipulation of the nitrile. Subsequently, the protecting group can be removed to allow for further derivatization of the amine.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the derivatization of this compound.

Caption: Generalized workflow for the derivatization of this compound.

Synthetic Applications in Drug Discovery

The versatility of this compound has made it a valuable intermediate in the synthesis of a number of drug candidates. The pyrrolidine scaffold is a common feature in many FDA-approved drugs.[12] Its ability to serve as a chiral building block is particularly important, as the stereochemistry of a drug molecule is often critical to its biological activity.[1]

Case Study: A Hypothetical Synthesis

To illustrate the practical application of the reactivity discussed, consider a hypothetical synthesis of a novel kinase inhibitor. The synthesis might begin with the N-arylation of pyrrolidine-3-carbonitrile with a functionalized aryl halide. The nitrile group could then be reduced to a primary amine, which could be subsequently acylated with a tailored carboxylic acid to complete the synthesis of the target molecule. This step-wise approach, leveraging the distinct reactivity of the two functional groups, allows for the controlled and efficient construction of the complex target.

Conclusion: A Building Block of Enduring Importance

This compound is more than just a simple chemical; it is a versatile platform for the construction of complex and biologically active molecules. Its dual functionality, embodied by the reactive secondary amine and the transformable nitrile group, provides chemists with a powerful tool for drug discovery and development. A thorough understanding of its chemical reactivity, coupled with strategic synthetic planning, will continue to unlock new possibilities in the quest for novel therapeutics.

References

-

Pyrrolidine-3-carbonitrile. Chemical-Suppliers. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. [Link]

-

Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. Baxendale Group. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Metalation-Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. ElectronicsAndBooks. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. National Institutes of Health. [Link]

-

tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. [Link]

-

carboxylic acid methyl ester Tetrahedron Letters. ElectronicsAndBooks. [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]

-

Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. [Link]

-

Synthesis and reactions of 3-pyrrolidinones. Sci-Hub. [Link]

-

pyrrolidine-3-carbonitrile HCl, CasNo.10603-53-9. Antimex Chemical Limited. [Link]

-

(3S)-pyrrolidine-3-carbonitrile hydrochloride (C007B-265883). Cenmed. [Link]

- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. PubMed. [Link]

-

(S)-Pyrrolidine-2-carbonitrile hydrochloride. Autech Industry Co.,Ltd. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1187930-86-4 | this compound - Synblock [synblock.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. Pyrrolidine-3-carbonitrile | CAS 10603-53-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. guidechem.com [guidechem.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]